原花青素 A 二甲缩醛

描述

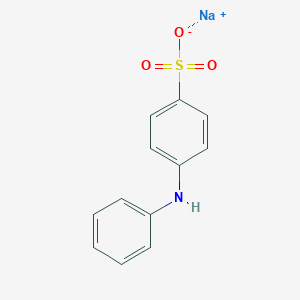

Protosappanin A dimethyl acetal is a homoisoflavonoid, a type of polyphenolic compound . It can be isolated from Caesalpinia sappan, a plant species in the legume family .

Synthesis Analysis

A total synthesis method for protosappanin A, which is a complex natural product with many biological activities, was developed with 6 linear steps . Dibenzo [b,d]oxepinones as the key intermediates of the synthetic route were prepared by a palladium-catalyzed ortho C–H activation/C–C cyclization under microwave .Molecular Structure Analysis

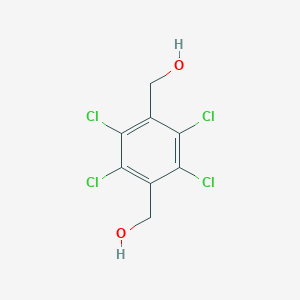

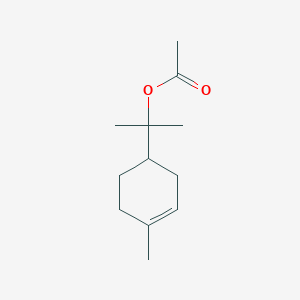

The molecular weight of Protosappanin A dimethyl acetal is 318.32 and its molecular formula is C17H18O6 . The structure of the compound includes a biphenyl system .Chemical Reactions Analysis

Protosappanin C, a related compound, can yield a dimethyl acetal on treatment with p-toluenesulfonic acid in methanol . This suggests that similar reactions may be possible with Protosappanin A dimethyl acetal.Physical And Chemical Properties Analysis

Protosappanin A dimethyl acetal is an amorphous powder . It is stable under recommended storage conditions . The compound is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .科学研究应用

1. 黄嘌呤氧化酶抑制活性

原花青素 A 二甲缩醛与从越南苏木的边材中分离的其他化合物一起,显示出显着的黄嘌呤氧化酶抑制活性。这表明其在治疗痛风等黄嘌呤氧化酶起关键作用的疾病中具有潜在用途 (Nguyen 等,2005)。

2. 细胞毒活性

研究表明在苏木中存在新型原花青素,包括原花青素 A 二甲缩醛。这些化合物已使用 MTT 检测法评估其细胞毒活性,突出了其在癌症研究和治疗中的潜力 (Wang 等,2014)。

3. 抗肿瘤作用

在一项评估从苏木中提取的原花青素 B 的抗肿瘤作用的研究中,在体外对人膀胱癌和小鼠膀胱癌细胞观察到了显着的发现。尽管不是针对原花青素 A 二甲缩醛,但这项研究提供了对原花青素更广泛的潜在抗肿瘤作用的见解 (Yang 等,2016)。

4. 药代动力学研究

原花青素 B,C. sappan L. 的主要成分,已在大鼠中进行了药代动力学和生物利用度研究,为未来对原花青素 A 二甲缩醛等相关化合物的研究提供了重要信息 (Chen 等,2017)。

5. 免疫抑制作用

研究表明,原花青素 A,苏木中的主要成分,表现出显着的免疫抑制作用。这表明原花青素 A 二甲缩醛在器官移植或 T 细胞介导的免疫疾病中具有潜在的治疗应用 (Wu 等,2009)。

6. 全合成和衍生物

对原花青素 A 的全合成,包括其衍生物,进行了研究。这为开发新型治疗剂和进一步探索其应用开辟了道路 (Liu 等,2016)。

7. 天然产物中的分析测定

已经开发了技术来测定苏木等天然产物中的原花青素 B,这对于质量控制和研究目的至关重要。这种分析方法可以调整为研究原花青素 A 二甲缩醛 (Yongjun, 2010)。

作用机制

Target of Action

Protosappanin A dimethyl acetal primarily targets xanthine oxidase , a key enzyme involved in purine metabolism . It also targets the graft’s T cells through inhibition of the NF-κB pathway activation and apoptosis .

Mode of Action

Protosappanin A dimethyl acetal acts as a competitive inhibitor of xanthine oxidase, exhibiting significant inhibitory activity . It also promotes immunosuppression in recipients by targeting the graft’s T cells through inhibition of the NF-κB pathway activation and apoptosis .

Biochemical Pathways

The compound’s interaction with xanthine oxidase disrupts the normal purine metabolism pathway, leading to a decrease in the production of uric acid . By inhibiting the NF-κB pathway, it modulates the immune response, potentially reducing inflammation and tissue damage .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Protosappanin A dimethyl acetal are not readily available, related compounds from the same plant, such as protosappanin B, have been studied. For instance, oral administration of C. sappan extract that contained protosappanin B resulted in similar t ½ and T max to those of brazilin

Result of Action

Protosappanin A dimethyl acetal’s inhibition of xanthine oxidase can potentially reduce the production of uric acid, which may be beneficial in conditions like gout . Its immunosuppressive effects could be useful in conditions where immune response needs to be modulated, such as in organ transplantation .

未来方向

The bioactive compounds of Caesalpinia sappan, including Protosappanin A dimethyl acetal, have the potential to be developed as therapeutic agents to combat cardiovascular diseases like myocardial infarction and vascular disease . Further studies are needed to understand the possible modulatory role of these compounds in cardiovascular diseases .

生化分析

Biochemical Properties

Protosappanin A dimethyl acetal plays a crucial role in biochemical reactions, primarily as a competitive inhibitor of xanthine oxidase. This enzyme is involved in the oxidative metabolism of purines, converting hypoxanthine to xanthine and subsequently to uric acid. Protosappanin A dimethyl acetal exhibits significant inhibitory activity against xanthine oxidase with an IC50 value of 50.7 μM . This inhibition can help reduce oxidative stress and inflammation, making it a potential therapeutic agent for conditions like gout and hyperuricemia.

Cellular Effects

Protosappanin A dimethyl acetal has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of dendritic cells, reducing the expression of costimulatory molecules such as CD80 and CD86, and enhancing the release of anti-inflammatory cytokines like IL-10 . This modulation can lead to an immunosuppressive effect, which is beneficial in preventing graft rejection in organ transplantation.

Molecular Mechanism

At the molecular level, Protosappanin A dimethyl acetal exerts its effects through several mechanisms. It binds to the active site of xanthine oxidase, inhibiting its activity and reducing the production of reactive oxygen species (ROS). Additionally, it influences the maturation and function of dendritic cells by inhibiting the TLR4 and NF-κB signaling pathways . This inhibition results in reduced antigen presentation and T cell activation, contributing to its immunosuppressive properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Protosappanin A dimethyl acetal have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that Protosappanin A dimethyl acetal can maintain its inhibitory effects on xanthine oxidase and its immunosuppressive properties for several months when stored properly . Its efficacy may diminish if exposed to extreme temperatures or light.

Dosage Effects in Animal Models

The effects of Protosappanin A dimethyl acetal vary with different dosages in animal models. At lower doses, it effectively inhibits xanthine oxidase activity and reduces oxidative stress without significant adverse effects. At higher doses, it can cause toxicity and adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies among different animal models, but it is generally observed at doses exceeding 100 mg/kg.

Metabolic Pathways

Protosappanin A dimethyl acetal is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase and other oxidoreductases, influencing the metabolic flux of purines and reducing the levels of uric acid . Additionally, it may affect the metabolism of other biomolecules by modulating the activity of enzymes involved in oxidative stress and inflammation.

Transport and Distribution

Within cells and tissues, Protosappanin A dimethyl acetal is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound tends to accumulate in tissues with high oxidative activity, such as the liver and kidneys . This accumulation can enhance its therapeutic effects but also increase the risk of toxicity at higher concentrations.

Subcellular Localization

Protosappanin A dimethyl acetal is localized in specific subcellular compartments, where it exerts its biochemical effects. It is primarily found in the cytoplasm and mitochondria, where it interacts with enzymes involved in oxidative metabolism . The compound may also undergo post-translational modifications that direct it to specific organelles, enhancing its efficacy and stability within the cell.

属性

IUPAC Name |

10,10-dimethoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,14,15-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-21-17(22-2)8-10-5-14(19)15(20)7-13(10)12-4-3-11(18)6-16(12)23-9-17/h3-7,18-20H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSDBMDJWUPWHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC(=C(C=C2C3=C(C=C(C=C3)O)OC1)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Protosappanin A dimethyl acetal in the context of the research on Caesalpinia sappan?

A1: While the provided research [] focuses on identifying and characterizing xanthine oxidase inhibitors from Caesalpinia sappan, it primarily focuses on other compounds like neoprotosappanin and protosappanin E-2. Protosappanin A dimethyl acetal (3) is mentioned as a new compound isolated from the plant extract, but its biological activity, specifically its potential for xanthine oxidase inhibition, is not discussed in detail.

Q2: Are there any studies investigating the potential xanthine oxidase inhibitory activity of Protosappanin A dimethyl acetal?

A2: The provided research [] does not elaborate on the biological activity of Protosappanin A dimethyl acetal. Further research would be needed to determine its potential as a xanthine oxidase inhibitor and compare its efficacy to other identified compounds like sappanchalcone (17), which exhibited potent activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

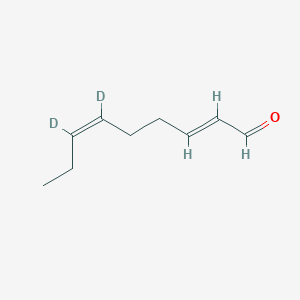

![tert-butyl (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147473.png)